Huwentoxin XVI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

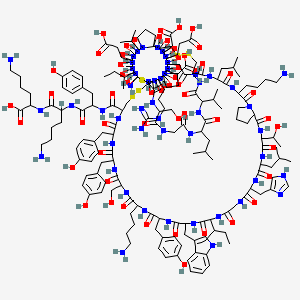

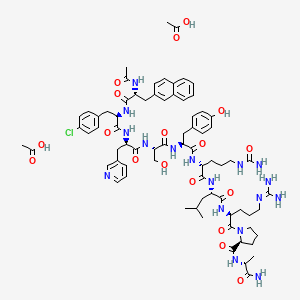

Huwentoxin XVI is a neurotoxic peptide derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound is composed of 39 amino acid residues, including six cysteines that form three disulfide bridges. This compound is known for its potent and selective inhibition of N-type calcium channels, making it a valuable tool in neuropharmacology .

Wirkmechanismus

Target of Action

Huwentoxin XVI, a neurotoxic peptide found in the venom of the Chinese bird spider Haplopelma schmidti , primarily targets N-type calcium channels . These channels play crucial roles in the control of neurotransmission release and transmission of pain signals to the central nervous system .

Mode of Action

This compound interacts with its targets by specifically inhibiting N-type calcium channels in rat dorsal root ganglion cells . The inhibitory effect of this compound on N-type calcium channel currents is dose-dependent and similar to that of other toxins like CTx-GVIA and CTx-MVIIA . These peptides exhibit markedly different degrees of reversibility after block . This compound has no effect on voltage-gated T-type calcium channels, potassium channels, or sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting N-type calcium channels, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes including neurotransmission .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection , suggesting that it can be absorbed and distributed throughout the body. The impact of these properties on the bioavailability of this compound is currently unknown and may be a subject of future research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal calcium ion flow through N-type calcium channels . This disruption can lead to significant analgesic responses, as observed in rats subjected to formalin-induced inflammation pain . This compound treatment also changed withdrawal latency in hot plate tests . Intriguingly, it was found that intramuscular injection of the toxin reduced mechanical allodynia induced by incisional injury in Von Frey test .

Biochemische Analyse

Biochemical Properties

Huwentoxin XVI is a highly reversible and selective antagonist of mammalian N-type calcium channels, with an IC50 of approximately 60 nM . It does not affect voltage-gated T-type calcium channels, potassium channels, or sodium channels .

Cellular Effects

This compound specifically blocks N-type calcium channels in rat dorsal root ganglion cells . These channels play crucial roles in controlling neurotransmitter release and transmitting pain signals to the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its specific inhibition of N-type calcium channels . By blocking these channels, this compound can control the release of neurotransmitters and the transmission of pain signals .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Huwentoxin XVI is typically purified and characterized from the venom of Ornithoctonus huwena. The purification process involves ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The venom is first extracted and then subjected to these chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in peptide synthesis and recombinant DNA technology may offer potential methods for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Huwentoxin XVI primarily interacts with biological targets rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves binding to N-type calcium channels.

Common Reagents and Conditions: The isolation and purification of this compound involve reagents such as buffers for maintaining pH, and solvents like acetonitrile and water for chromatography.

Major Products Formed: The major product of interest is the purified this compound peptide itself, which is used for various scientific and medical applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: Huwentoxin XVI serves as a valuable tool in studying the structure and function of N-type calcium channels. Its selective inhibition properties make it an important compound for understanding calcium channel dynamics .

Biology: In biological research, this compound is used to investigate the role of N-type calcium channels in neurotransmission and pain signaling. It helps in elucidating the mechanisms of pain perception and transmission .

Medicine: this compound has significant potential as an analgesic due to its ability to block N-type calcium channels, which are involved in pain signal transmission. It has shown promising results in preclinical studies for the treatment of chronic pain .

Industry: While its industrial applications are limited, this compound’s potential as a therapeutic agent could lead to its use in the pharmaceutical industry for developing new pain management drugs.

Vergleich Mit ähnlichen Verbindungen

- Huwentoxin I

- Huwentoxin III

- Huwentoxin IV

Comparison: Huwentoxin XVI is unique among its counterparts due to its high selectivity for N-type calcium channels and its reversible binding properties. While other Huwentoxins also target calcium channels, this compound’s specific inhibition of N-type channels and its potent analgesic effects set it apart .

Eigenschaften

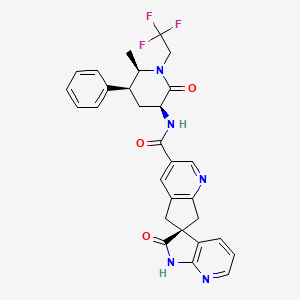

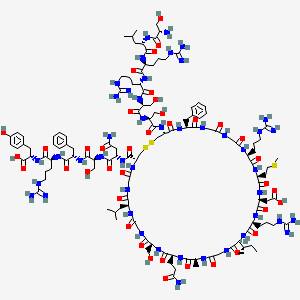

IUPAC Name |

2-[[2-[[2-[[2a-amino-7,37-bis(4-aminobutyl)-69-(2-amino-2-oxoethyl)-28,99-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-72,93-bis(2-carboxyethyl)-66,75-bis(carboxymethyl)-16-(1-hydroxyethyl)-10a,40-bis(hydroxymethyl)-34,43,46-tris[(4-hydroxyphenyl)methyl]-22-(1H-imidazol-4-ylmethyl)-31-(1H-indol-3-ylmethyl)-4,16a,19-tris(2-methylpropyl)-1a,2,5,8,8a,11a,14,14a,17,17a,20,20a,23,26,27a,29,32,35,38,41,44,47,56,59,65,68,71,74,77,80,86,89,92,95,98-pentatriacontaoxo-19a,87-di(propan-2-yl)-4a,5a,23a,24a,51,52-hexathia-a,3,6,9,9a,12a,15,15a,18,18a,21,21a,24,26a,27,30,33,36,39,42,45,48,55,58,64,67,70,73,76,79,85,88,91,94,97-pentatriacontazahexacyclo[76.43.4.254,107.09,13.060,64.081,85]heptacosahectane-49-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUFUDFTZMBKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H292N50O56S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4437 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)

![4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612317.png)

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)